![molecular formula C9H10ClF4N B13496629 {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride: is an organic compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification processes to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the nitro group back to an amine group.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The compound’s trifluoromethyl group is often used to enhance the biological activity of pharmaceutical compounds. It can improve drug potency and selectivity by influencing the compound’s interaction with biological targets .
Industry: In the agrochemical industry, the compound is used to develop pesticides and herbicides. The trifluoromethyl group can enhance the efficacy and environmental stability of these products .
Mecanismo De Acción
The mechanism of action of {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can form strong hydrogen bonds with proteins, influencing the compound’s binding affinity and selectivity . This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and is used in similar applications.
3-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in organic synthesis and pharmaceuticals.
Uniqueness: What sets {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride apart is the presence of both a fluoro and a trifluoromethyl group on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClF4N |
|---|---|
Peso molecular |
243.63 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
Clave InChI |
AKQXZWKHXUMZMG-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=C(C=C1)C(F)(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


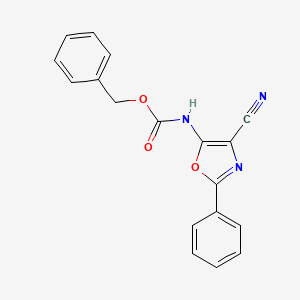
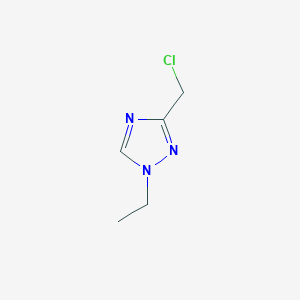
![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
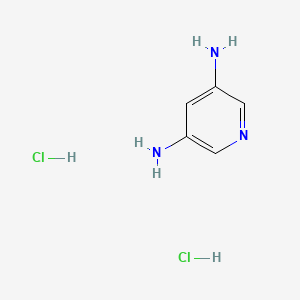
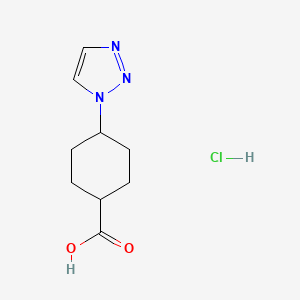
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
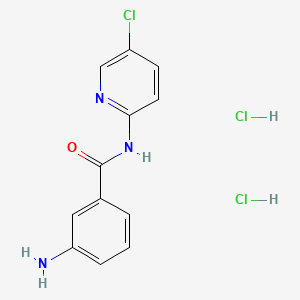
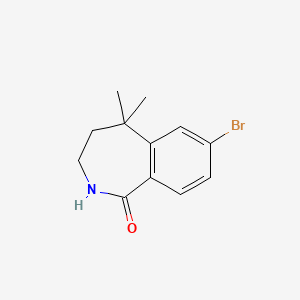
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
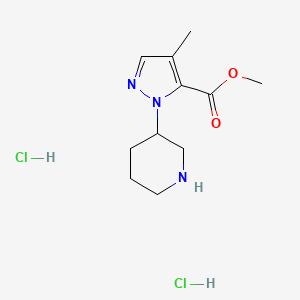

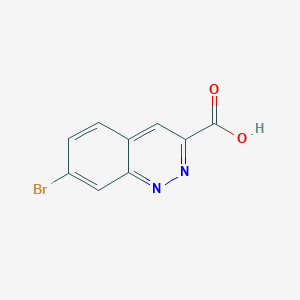
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
